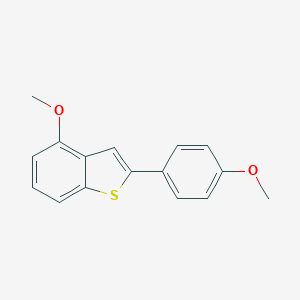

4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene

Description

4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene is a benzothiophene derivative featuring methoxy substituents at the 4-position of the benzothiophene core and the para-position of the attached phenyl ring. This compound belongs to a class of heterocyclic aromatic systems with significant pharmacological relevance. Benzothiophene derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in synthesizing Selective Estrogen Receptor Modulators (SERMs) like Raloxifene . The structural uniqueness of this compound lies in the electronic and steric effects imparted by the methoxy groups, which influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

4-methoxy-2-(4-methoxyphenyl)-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2S/c1-17-12-8-6-11(7-9-12)16-10-13-14(18-2)4-3-5-15(13)19-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPMZOIHTPOBNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=CC=C3S2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363298 | |

| Record name | 7M-367S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90433-54-8 | |

| Record name | 7M-367S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Cyclization of o-Alkynyl Thioanisoles

Electrophilic cyclization stands as a robust method for constructing the benzothiophene core. A recent advancement employs dimethyl(thiodimethyl)sulfonium tetrafluoroborate as an electrophilic thiomethyl source to cyclize o-alkynyl thioanisoles . For 4-methoxy-2-(4-methoxyphenyl)-1-benzothiophene, the protocol involves:

-

Substrate Preparation : Synthesize o-alkynyl thioanisole with a 4-methoxyphenylacetylene moiety.

-

Cyclization : React the substrate with dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2 equiv) in dichloromethane at ambient temperature for 24 hours.

-

Workup : Purify via column chromatography (hexane/ethyl acetate) to isolate the product .

Key Data :

-

Advantages : Mild conditions, high functional group tolerance.

-

Mechanistic Insight : The electrophilic sulfur attacks the alkyne, triggering cyclization to form the benzothiophene ring .

Demethylation-Mediated Cyclization

A patented demethylation strategy leverages polyphosphoric acid (PPA) to cyclize intermediates derived from 3-methoxybenzenethiol and α-bromo-4-methoxyacetophenone :

-

Condensation : React 3-methoxybenzenethiol with α-bromo-4-methoxyacetophenone in a dichloromethane/water biphasic system.

-

Cyclization : Treat the intermediate with PPA at 85°C to induce ring closure.

-

Demethylation : Use BBr₃ or HBr/acetic acid to selectively demethylate positions, though this step may require optimization for dual methoxy retention .

Key Data :

-

Intermediate Yield : 56% for hydroxymethylbenzo[b]thiophene precursors .

-

Challenges : Competing demethylation may necessitate protective groups.

Aryne-Based Annulation

Aryne chemistry offers a one-step route to benzothiophenes. Using cesium fluoride as a fluoride source, in situ-generated arynes react with (4-methoxyphenyl)ethynyl sulfides :

-

Aryne Generation : Treat 2-(trimethylsilyl)aryl triflate with CsF in acetonitrile under CO₂ atmosphere.

-

Annulation : Introduce (4-methoxyphenyl)ethynyl sulfide to trap the aryne, forming the benzothiophene skeleton.

-

Purification : Isolate the product via preparative TLC (hexane/CH₂Cl₂) .

Key Data :

-

Limitations : Low yields due to competing pathways; requires stringent anhydrous conditions.

Friedel-Crafts Acylation and Subsequent Functionalization

A multi-step approach involves Friedel-Crafts acylation to install the 4-methoxyphenyl group:

-

Acylation : React benzo[b]thiophene with 4-methoxybenzoyl chloride in the presence of AlCl₃.

-

Methoxylation : Use CuBr₂ and t-BuOOH to oxidize a hydroxymethyl intermediate to the carboxylic acid, followed by esterification and reduction .

Key Data :

-

Crystallographic Support : Confirms structural stability of methoxy-substituted aryl ketones .

-

Complexity : Multiple steps reduce overall yield (~40% over three steps).

Comparative Analysis of Methods

Mechanistic and Practical Considerations

-

Regioselectivity : Electrophilic cyclization (Method 1) reliably positions substituents due to electronic directing effects .

-

Functional Group Compatibility : Demethylation (Method 2) risks over-dealkylation, necessitating protecting groups for methoxy retention .

-

Scalability : Electrophilic cyclization and Friedel-Crafts acylation are more amenable to large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a benzothiophene core, characterized by a five-membered aromatic ring fused with a six-membered thiophene ring containing a sulfur atom. The presence of two methoxy groups (-OCH₃) enhances its electron-donating properties and facilitates π-π stacking interactions, which are beneficial for various applications.

Medicinal Chemistry

4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene has shown promise as a lead compound in drug development, particularly targeting cancer and inflammatory diseases. Its structural features suggest potential anti-cancer activity due to the following:

- Antiestrogenic and Antiandrogenic Properties : Compounds of similar structural classes have been reported to exhibit antiestrogenic and antiandrogenic effects, making them candidates for treating conditions such as breast cancer and benign prostatic hypertrophy .

- Synthesis of Therapeutics : It serves as a building block for synthesizing novel therapeutic agents aimed at various diseases, including those with inflammatory pathways .

Case Studies in Medicinal Applications

- Anti-Cancer Activity : Research indicates that benzothiophene derivatives can inhibit the proliferation of cancer cells. For instance, compounds synthesized from similar frameworks have demonstrated significant cytotoxicity against various cancer cell lines .

- Inflammatory Disease Treatment : Studies have explored the use of benzothiophene derivatives in modulating inflammatory responses, suggesting therapeutic potential in diseases like rheumatoid arthritis.

Materials Science

The unique electronic properties of this compound position it as a valuable material in the development of organic electronic devices:

- Organic Semiconductors : The compound's ability to facilitate charge transport makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Conductive Polymers : Its incorporation into conductive polymer matrices can enhance the electrical properties of materials used in flexible electronics.

Biological Studies

In biological research, this compound can serve as a probe to study enzyme interactions and receptor binding:

- Biochemical Assays : The compound’s structure allows it to interact with specific enzymes or receptors, making it useful for exploring biochemical pathways and drug interactions.

- Target Identification : By utilizing this compound in assays, researchers can identify molecular targets relevant to various diseases, potentially leading to new therapeutic strategies.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The benzothiophene core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiophene Derivatives with Varied Substituent Positions

6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene

- Structural Difference : The methoxy group on the benzothiophene core is at the 6-position instead of the 4-position.

- Molecular Formula : C₁₆H₁₄O₂S (Molecular Weight: 270.35 g/mol) .

- Applications : A key intermediate in Raloxifene Hydrochloride synthesis, highlighting the importance of substituent positioning in SERM activity .

Analog F ([6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone)

- Structural Difference: Features a 3-yl-methanone group and a piperidinylethoxy side chain.

- Pharmacological Relevance : Demonstrates AhR-mediated apoptosis in cancer cells, suggesting that extended side chains enhance receptor interaction .

- Key Insight : The 6-methoxy group and additional substituents improve binding affinity compared to simpler benzothiophenes.

Heterocyclic Analogs with Similar Substituents

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

- Core Structure : Benzothiazole instead of benzothiophene, with a chlorine substituent at the 5-position.

- Biological Activity : Part of bioactive heterocycles targeting antimicrobial or anticancer pathways .

- Electronic Effects : The electron-withdrawing chlorine atom may reduce electron density compared to methoxy-substituted benzothiophenes, altering reactivity.

4',7-Dimethoxyisoflav-3-ene

- Core Structure : Isoflavene with methoxy groups at the 4' and 7-positions.

- NMR Data : Methoxy signals at δ 55.7 ppm , similar to benzothiophene derivatives, indicating comparable electronic environments for OMe groups.

- Applications: Flavonoid analogs often exhibit antioxidant or estrogenic activity, differing from benzothiophenes’ SERM applications.

Benzopyranone and Phthalimide Derivatives

5,7-Dimethoxy-2-(4-methoxyphenyl)-8-(4-methoxyphenyl)-4H-1-benzopyran-4-one

- Core Structure: Benzopyranone with three methoxyphenyl groups.

4-Amino-2-(4-methoxyphenyl)-isoindoline-1,3-dione

- Core Structure : Phthalimide derivative with a 4-methoxyphenyl group.

- Pharmacological Activity : Inhibits Plasmodium falciparum (malaria parasite) via a mechanism akin to atovaquone .

- Structural Insight : The methoxyphenyl group contributes to binding, but the phthalimide core dictates distinct biological targets compared to benzothiophenes.

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Table 2: Pharmacological Comparison

Key Research Findings

- Substituent Positioning : The 4-methoxy group on the benzothiophene core (vs. 6-methoxy) optimizes electronic effects for SERM activity .

- Heterocycle Core Impact: Benzothiophenes exhibit higher lipophilicity than benzopyranones, influencing membrane permeability and target engagement .

- Side Chain Modifications : Analog F’s piperidinylethoxy group enhances AhR binding, demonstrating the role of extended substituents in improving pharmacological profiles .

Biological Activity

4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene, a compound belonging to the benzothiophene class, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzothiophene core with methoxy substituents at specific positions. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

- Antioxidant Activity : The methoxy groups enhance the electron-donating ability of the compound, contributing to its antioxidant properties.

- Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various pathways.

- Cholinesterase Inhibition : Related compounds have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound may bind to active sites of enzymes involved in oxidative stress and inflammation, modulating their activity.

- Receptor Binding : It may interact with specific receptors in the nervous system, influencing neurotransmitter levels and signaling pathways.

- Molecular Docking Studies : Computational studies have suggested favorable binding interactions with targets such as AChE, indicating potential for therapeutic use in cognitive disorders.

1. Antioxidant Activity

A study demonstrated that compounds with similar structures exhibited significant antioxidant activity through free radical scavenging assays. The presence of methoxy groups was linked to enhanced activity compared to unsubstituted analogs.

2. Anticancer Studies

In vitro studies on cancer cell lines showed that this compound inhibited cell growth significantly. The mechanism was attributed to apoptosis induction and cell cycle arrest.

3. Cholinesterase Inhibition

Research on related benzothiophene derivatives indicated that certain structural modifications could lead to increased potency against AChE and BChE:

- IC50 Values : Compounds from related studies showed IC50 values ranging from 24.35 μM (for BChE) to 62.10 μM (for AChE), suggesting a competitive inhibition mechanism similar to established drugs like galantamine .

Data Tables

Q & A

Basic: What are the recommended synthetic routes for 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene, and how can purity be optimized?

Methodological Answer:

The benzothiophene core can be synthesized via Friedel-Crafts acylation followed by cyclization. For example:

Friedel-Crafts Acylation: React 4-methoxyphenylacetyl chloride with anisole in the presence of AlCl₃ to form the ketone intermediate.

Cyclization: Use polyphosphoric acid (PPA) or Eaton’s reagent to cyclize the intermediate into the benzothiophene structure .

Purity Optimization:

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Confirm purity using HPLC (C18 column, methanol/water mobile phase) and NMR (compare methoxy proton signals at δ 3.8–4.0 ppm) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 296.0845 for C₁₆H₁₄O₂S) .

- X-ray Crystallography: Resolve structural ambiguities (e.g., dihedral angles between benzothiophene and methoxyphenyl groups) .

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

Contradictions may arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects:

Variable-Temperature NMR: Probe conformational changes by acquiring spectra at 25°C to −60°C.

DFT Calculations: Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers .

Crystallographic Refinement: Re-examine X-ray data for disorder or thermal motion artifacts .

Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:

The electron-rich benzothiophene core favors electrophilic attack at specific positions:

Directing Groups: The 4-methoxyphenyl group directs electrophiles to the 5- and 7-positions of the benzothiophene.

Reagent Selection:

- Use HNO₃/AcOH for nitration at the 5-position.

- Employ Br₂ in CH₂Cl₂ for bromination at the 7-position .

Computational Modeling: Predict reactivity using Fukui indices or molecular electrostatic potential (MEP) maps .

Basic: What are the solubility and stability considerations for this compound?

Methodological Answer:

- Solubility:

- Polar aprotic solvents (DMSO, DMF) enhance solubility due to the methoxy groups.

- Limited solubility in water (logP ~3.5 predicted via ChemAxon).

- Stability:

Advanced: How can computational methods predict biological activity or binding modes?

Methodological Answer:

Docking Studies (AutoDock Vina): Screen against targets like cytochrome P450 or estrogen receptors (methoxy groups may mimic phenolic ligands).

QSAR Modeling: Correlate substituent effects (e.g., logP, polar surface area) with bioactivity data from analogous benzothiophenes .

MD Simulations: Simulate ligand-receptor interactions over 100 ns to assess binding stability .

Advanced: How to address low yields in multi-step syntheses?

Methodological Answer:

Intermediate Trapping: Isolate and characterize unstable intermediates (e.g., via in-situ IR or LC-MS).

Catalyst Optimization: Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions .

Flow Chemistry: Improve reaction control and scalability for steps prone to exothermicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.